molecular formula C13H14F2O4 B6351636 2,2-Difluoro-1,3-benzodioxole-5-acetic acid tert-butyl ester CAS No. 1435806-85-1

2,2-Difluoro-1,3-benzodioxole-5-acetic acid tert-butyl ester

Cat. No.: B6351636
CAS No.: 1435806-85-1
M. Wt: 272.24 g/mol
InChI Key: XADUYZJLLOIWPZ-UHFFFAOYSA-N
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Description

2,2-Difluoro-1,3-benzodioxole-5-acetic acid tert-butyl ester is a fluorinated organic compound that belongs to the benzodioxole family. This compound is characterized by the presence of two fluorine atoms and a tert-butyl ester group, which contribute to its unique chemical properties. It is commonly used as a building block in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1,3-benzodioxole-5-acetic acid tert-butyl ester typically involves the reaction of 2,2-difluoro-1,3-benzodioxole with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is typically subjected to purification techniques such as recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1,3-benzodioxole-5-acetic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Difluoro-1,3-benzodioxole-5-acetic acid tert-butyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1,3-benzodioxole-5-acetic acid tert-butyl ester involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to enzymes and receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways depending on its structural modifications and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-1,3-benzodioxole-5-acetic acid tert-butyl ester is unique due to its combination of fluorine atoms and a tert-butyl ester group, which confer distinct chemical and physical properties. These features make it a valuable intermediate in organic synthesis and a versatile compound for various applications in research and industry .

Properties

IUPAC Name

tert-butyl 2-(2,2-difluoro-1,3-benzodioxol-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2O4/c1-12(2,3)19-11(16)7-8-4-5-9-10(6-8)18-13(14,15)17-9/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADUYZJLLOIWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC2=C(C=C1)OC(O2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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